3-Methyl-1-(oxetan-3-yl)piperazine
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Overview
Description
3-Methyl-1-(oxetan-3-yl)piperazine is a chemical compound with the molecular formula C8H16N2O It features a piperazine ring substituted with a methyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(oxetan-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures to form the oxetane ring . This intermediate can then be reacted with piperazine derivatives to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(oxetan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Methyl-1-(oxetan-3-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: The compound’s properties make it useful in the production of polymers and other materials with specialized functions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(oxetan-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. The piperazine ring can interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Oxetan-3-yl)piperazine: Similar in structure but lacks the methyl group, which may affect its reactivity and applications.
3-Methylpiperazine:
Oxetane derivatives: Various oxetane-containing compounds can be compared based on their ring size, substituents, and resulting properties.
Uniqueness
3-Methyl-1-(oxetan-3-yl)piperazine is unique due to the combination of the oxetane and piperazine rings, which impart distinct chemical and physical properties
Properties
IUPAC Name |
3-methyl-1-(oxetan-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7-4-10(3-2-9-7)8-5-11-6-8/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUUDHYBMMLTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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